molecular formula C11H10N2O B2889449 Phenyl-1H-pyrrol-2-yl-methanone oxime CAS No. 855631-37-7

Phenyl-1H-pyrrol-2-yl-methanone oxime

Cat. No. B2889449
CAS RN: 855631-37-7
M. Wt: 186.214
InChI Key: SZZLDNXWTQUQHG-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-1H-pyrrol-2-yl-methanone oxime is a chemical entity utilized in the biomedicine domain as an intermediary in the preparation of drugs . It exhibits promising anti-tumor properties and is being studied intensively for its potential in tackling diverse types of cancers .


Physical And Chemical Properties Analysis

Phenyl-1H-pyrrol-2-yl-methanone oxime is a solid at room temperature . Its molecular weight is 171.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Safety and Hazards

Phenyl-1H-pyrrol-2-yl-methanone oxime is classified as a warning substance. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(NE)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12,14H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZLDNXWTQUQHG-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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